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Compound of Interest

Compound Name:
Furo[3,2-b]pyridine-2-

carbaldehyde

Cat. No.: B039150 Get Quote

An In-Depth Technical Guide to the Core Properties of Furo[3,2-b]pyridine-2-carbaldehyde

Abstract
The Furo[3,2-b]pyridine moiety is a privileged heterocyclic scaffold, commanding significant

attention in the fields of medicinal chemistry and materials science.[1] Its rigid, planar structure

and unique electronic characteristics render it an exceptional pharmacophore for developing

potent and selective modulators of various biological targets.[1] This guide focuses on a key

derivative, Furo[3,2-b]pyridine-2-carbaldehyde, a versatile building block whose aldehyde

functionality serves as a gateway for extensive chemical diversification. We will explore its

fundamental physicochemical properties, synthetic pathways, characteristic reactivity,

spectroscopic signature, and its demonstrated utility in drug discovery.

Introduction to the Furo[3,2-b]pyridine Scaffold
The fusion of a furan ring with a pyridine ring creates the Furo[3,2-b]pyridine system, a bicyclic

heterocycle with a distinct electronic and structural profile.[2] This scaffold has been

successfully incorporated into molecules targeting a range of biological pathways, particularly

in oncology. Derivatives have shown potent activity as kinase inhibitors, including against

Cyclin-Dependent Kinase 2 (CDK2) and Homeodomain-Interacting Protein Kinases (HIPKs),

and have demonstrated cytotoxicity against various cancer cell lines.[1][3] Furo[3,2-
b]pyridine-2-carbaldehyde is a pivotal intermediate in the synthesis of these complex
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molecules, providing a reactive handle for the introduction of diverse functional groups and

pharmacophoric elements.

Physicochemical and Structural Data
A foundational understanding of a molecule begins with its basic physicochemical properties.

These parameters influence its solubility, membrane permeability, and interaction with

biological systems.

Property Value Source

Molecular Formula C₈H₅NO₂ [4]

Molecular Weight 147.13 g/mol [5][6]

IUPAC Name
furo[3,2-b]pyridine-2-

carbaldehyde
[4]

CAS Number

Not explicitly available for this

specific isomer, but related

isomers are documented.

Monoisotopic Mass 147.03203 Da [4]

Predicted XlogP 1.1 [4]

Topological Polar Surface Area

(TPSA)
43.1 Å² [6]

Hydrogen Bond Donors 0 [6]

Hydrogen Bond Acceptors 3 [6]

Rotatable Bonds 1 [6]

SMILES
C1=CC2=C(C=C(O2)C=O)N=

C1
[4]

Note: Some data are based on computational predictions.

Synthesis of the Furo[3,2-b]pyridine Core
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The construction of the Furo[3,2-b]pyridine nucleus is a critical step. Strategies predominantly

focus on forming the furan ring onto a pre-existing, functionalized pyridine core.[1]

Key Synthetic Strategy: Sonogashira Coupling and
Heteroannulation
A highly effective and convergent method involves a one-pot, sequential Sonogashira cross-

coupling followed by an intramolecular C-O bond formation (heteroannulation).[1][3] This

approach offers direct access to 2-substituted Furo[3,2-b]pyridines. The causality behind this

choice of reaction is its efficiency; two crucial bonds are formed in a single pot, minimizing

purification steps and improving overall yield. The use of ultrasound irradiation can further

enhance reaction rates and efficiency.[3]

The general workflow is depicted below:

Reactants Catalytic System

3-Chloro-2-hydroxypyridine

One-Pot Reaction
(EtOH, Ultrasound)

Terminal Alkyne
(e.g., Propargyl aldehyde derivative) Pd/C Catalyst

Pd(0) cycle

CuI Co-catalyst

Cu(I) cycle

PPh₃ Ligand Et₃N (Base)

2-Substituted
Furo[3,2-b]pyridine

Sequential C-C Coupling
& C-O Heteroannulation

Click to download full resolution via product page

Caption: One-pot synthesis via Sonogashira coupling and heteroannulation.
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Detailed Experimental Protocol: Synthesis of a 2-
Substituted Furo[3,2-b]pyridine
This protocol is adapted from established procedures and serves as a self-validating system for

synthesizing the core scaffold.[1][3]

Vessel Preparation: To a dry, round-bottomed flask equipped with a magnetic stirrer and

reflux condenser, add 3-chloro-2-hydroxypyridine (1.0 mmol, 1 equiv.).

Reagent Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.), 10% Pd/C (0.05 mmol),

CuI (0.05 mmol), PPh₃ (0.1 mmol), and anhydrous ethanol (10 mL).

Base Addition: Add triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.) to the stirred suspension. The

base is critical for scavenging the HCl generated during the coupling reaction.

Reaction Conditions: Immerse the flask in an ultrasonic bath at room temperature. The use

of ultrasound provides mechanical agitation and localized heating, accelerating the reaction

compared to conventional heating.

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the

starting pyridine derivative is consumed. This provides a clear endpoint and prevents the

formation of byproducts from over-reaction.

Work-up: Upon completion, remove the solvent under reduced pressure.

Purification: Purify the resulting residue by column chromatography on silica gel, eluting with

a suitable solvent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-

substituted Furo[3,2-b]pyridine.

Chemical Reactivity and Basic Properties
Furo[3,2-b]pyridine-2-carbaldehyde possesses two primary sites of reactivity: the pyridine

nitrogen and the aldehyde functional group.

Basicity of the Pyridine Nitrogen
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The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic system,

conferring basic properties. It can be protonated by acids to form pyridinium salts or act as a

nucleophile in alkylation reactions. This basicity is a key determinant of the molecule's

pharmacokinetic properties, influencing its solubility in aqueous media and its ability to interact

with acidic residues in biological targets.

Reactivity of the 2-Carbaldehyde Group
The aldehyde group is highly electrophilic due to the polarization of the C=O bond, making the

carbonyl carbon susceptible to attack by a wide range of nucleophiles. This functional group is

a cornerstone of its utility as a synthetic intermediate.

Key Transformations Resulting Products

Furo[3,2-b]pyridine-
2-carbaldehyde

Oxidation
(e.g., KMnO₄, PCC)

Reduction
(e.g., NaBH₄)

Nucleophilic Addition
(e.g., Grignard, Wittig)

Condensation
(e.g., R-NH₂)

Carboxylic Acid

Primary Alcohol

Substituted Alkene/
Secondary Alcohol

Imine (Schiff Base)

Click to download full resolution via product page

Caption: Reactivity map of the 2-carbaldehyde functional group.

Oxidation: The aldehyde can be readily oxidized to the corresponding Furo[3,2-b]pyridine-2-

carboxylic acid using standard oxidizing agents. This carboxylic acid is itself a valuable

intermediate for amide bond formation.

Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the

aldehyde to the primary alcohol, (Furo[3,2-b]pyridin-2-yl)methanol.
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Nucleophilic Addition: The aldehyde undergoes classic nucleophilic addition reactions. For

instance, reaction with Grignard reagents (R-MgBr) yields secondary alcohols, and the Wittig

reaction converts the aldehyde into an alkene.

Condensation Reactions: The reaction with primary amines (R-NH₂) forms imines (Schiff

bases), while reactions with hydrazines or hydrazides produce hydrazones.[7] These

reactions are fundamental in medicinal chemistry for linking the furo[3,2-b]pyridine core to

other molecular fragments.

Spectroscopic Characterization
The structure of Furo[3,2-b]pyridine-2-carbaldehyde can be unequivocally confirmed by a

combination of spectroscopic techniques.

Technique Feature
Expected Chemical Shift /
Frequency

¹H NMR Aldehyde proton (-CHO) δ 9.8 - 10.2 ppm (singlet)

Furan proton (H-3) δ 7.5 - 7.8 ppm (singlet)

Pyridine protons δ 7.0 - 8.8 ppm (multiplets)

¹³C NMR Carbonyl carbon (C=O) δ 185 - 195 ppm

Aromatic/Heteroaromatic

carbons
δ 110 - 160 ppm

IR Spectroscopy Carbonyl stretch (ν C=O) 1690 - 1715 cm⁻¹

Aromatic C=C and C=N

stretches
1450 - 1600 cm⁻¹

Mass Spectrometry Molecular Ion Peak [M]⁺ m/z = 147.03

Note: Values are approximate and depend on the solvent and instrument used.

Applications in Drug Discovery
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The Furo[3,2-b]pyridine scaffold is a validated starting point for the development of novel

therapeutics.[8] The 2-carbaldehyde derivative is particularly valuable as it allows for the

systematic exploration of the chemical space around the core structure.

Anticancer Activity: Numerous studies have reported the potent cytotoxic activity of 2-

substituted Furo[3,2-b]pyridines against breast cancer cell lines such as MCF-7 and MDA-

MB-231.[3] The aldehyde allows for the synthesis of a library of derivatives (e.g., imines,

hydrazones) that can be screened for enhanced potency and selectivity.

Kinase Inhibition: The rigid scaffold serves as an excellent anchor for designing inhibitors

that fit into the ATP-binding pocket of various kinases. The aldehyde can be elaborated into

structures that form key hydrogen bonds or other interactions with the target enzyme.[1]

Versatile Synthetic Handle: Beyond direct biological activity, the aldehyde's primary role is

that of a chemical handle. Its conversion to other functional groups (alcohols, acids, amines

via reductive amination) opens up a vast array of subsequent coupling chemistries (e.g.,

Suzuki, Heck, amide coupling), making it an indispensable tool for drug development

professionals.

References
BenchChem. (2025). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis
and Applications. BenchChem.
PubChem. (n.d.). Furo[3,2-b]pyridine-2-carbaldehyde. National Center for Biotechnology
Information.
Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. (n.d.).
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and
furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC).
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by
Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). Anticancer Agents in
Medicinal Chemistry.
Gašparová, R., et al. (2005). Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides
and their biological activity. ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pdf.benchchem.com/15230/Application_Notes_and_Protocols_for_Furo_2_3_b_pyridine_Derivatives_in_Medicinal_Chemistry.pdf
https://pubmed.ncbi.nlm.nih.gov/32160853/
https://pdf.benchchem.com/15072/Furo_3_2_b_pyridine_A_Comprehensive_Technical_Guide_to_Synthesis_and_Applications.pdf
https://www.benchchem.com/product/b039150?utm_src=pdf-body
https://www.benchchem.com/product/b039150?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. PlumX [plu.mx]

3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by
Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. PubChemLite - Furo[3,2-b]pyridine-2-carbaldehyde (C8H5NO2) [pubchemlite.lcsb.uni.lu]

5. 呋喃[3,2-b]吡啶-6-甲醛 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

6. chemscene.com [chemscene.com]

7. researchgate.net [researchgate.net]

8. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Furo[3,2-b]pyridine-2-carbaldehyde basic properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b039150#furo-3-2-b-pyridine-2-carbaldehyde-basic-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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